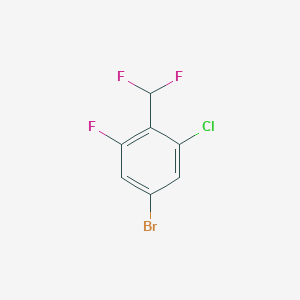
5-Bromo-1-chloro-2-(difluoromethyl)-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-chloro-2-(difluoromethyl)-3-fluorobenzene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2-(difluoromethyl)-3-fluorobenzene typically involves halogenation reactions. One common method is the selective bromination and chlorination of a difluoromethyl-substituted benzene derivative. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the benzene ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products Formed
Substituted Benzene Derivatives: Depending on the reaction conditions and reagents, various substituted benzene derivatives can be formed.
Coupled Products: In coupling reactions, the major products are typically more complex aromatic compounds with extended conjugation.
科学的研究の応用
5-Bromo-1-chloro-2-(difluoromethyl)-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the design and synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems, including their potential as enzyme inhibitors or receptor modulators.
作用機序
The mechanism of action of 5-Bromo-1-chloro-2-(difluoromethyl)-3-fluorobenzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electron-withdrawing effects of the halogen atoms, which influence the compound’s nucleophilicity and electrophilicity. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through halogen bonding or hydrophobic interactions.
類似化合物との比較
Similar Compounds
5-Bromo-1-chloro-2,3-difluorobenzene: This compound is similar in structure but lacks the difluoromethyl group, which can significantly alter its chemical properties and reactivity.
5-Bromo-1-chloro-2-(trifluoromethyl)-3-fluorobenzene: The presence of a trifluoromethyl group instead of a difluoromethyl group can lead to differences in steric and electronic effects.
Uniqueness
5-Bromo-1-chloro-2-(difluoromethyl)-3-fluorobenzene is unique due to the specific arrangement of halogen atoms and the difluoromethyl group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and material science.
特性
CAS番号 |
929621-34-1 |
|---|---|
分子式 |
C7H3BrClF3 |
分子量 |
259.45 g/mol |
IUPAC名 |
5-bromo-1-chloro-2-(difluoromethyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H3BrClF3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H |
InChIキー |
VKTVITDXYWEGCL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)C(F)F)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


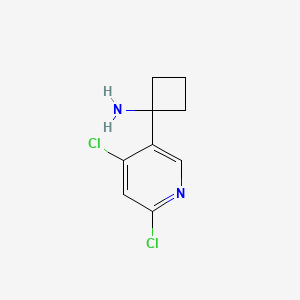
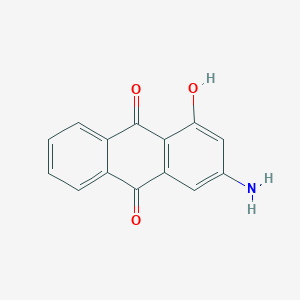
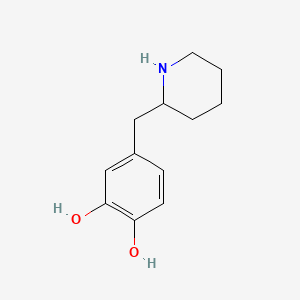
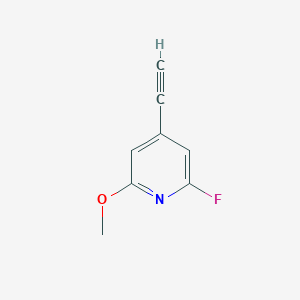
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
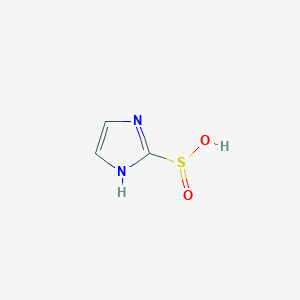




![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)

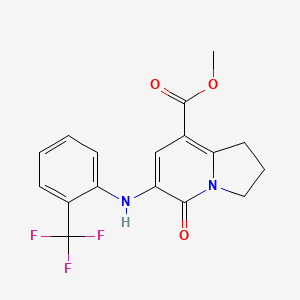
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
